Resolvin D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Resolvin D3 (RvD3) is a specialized lipid molecule belonging to the resolvin family, which are potent mediators derived from omega-3 fatty acids, specifically eicosapentaenoic acid (EPA) []. While research is ongoing, resolvins have emerged as promising targets in resolving inflammation, a key factor in many chronic diseases. Here's a breakdown of current scientific research applications of Resolvin D3:

Anti-inflammatory Properties

One of the most studied aspects of Resolvin D3 is its potential to regulate inflammation. In vivo studies have shown that RvD3 administration can promote the resolution of inflammation by stimulating the clearance of inflammatory cells and promoting tissue repair []. This makes it a potential therapeutic target for conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis, where chronic inflammation plays a significant role [, ].

Resolvin D3 and Neuroprotection

Emerging research suggests that Resolvin D3 might have neuroprotective properties. Studies have shown that RvD3 can protect neurons from damage caused by ischemic stroke and Alzheimer's disease in animal models [, ]. These findings highlight the potential of RvD3 in treating neurological disorders.

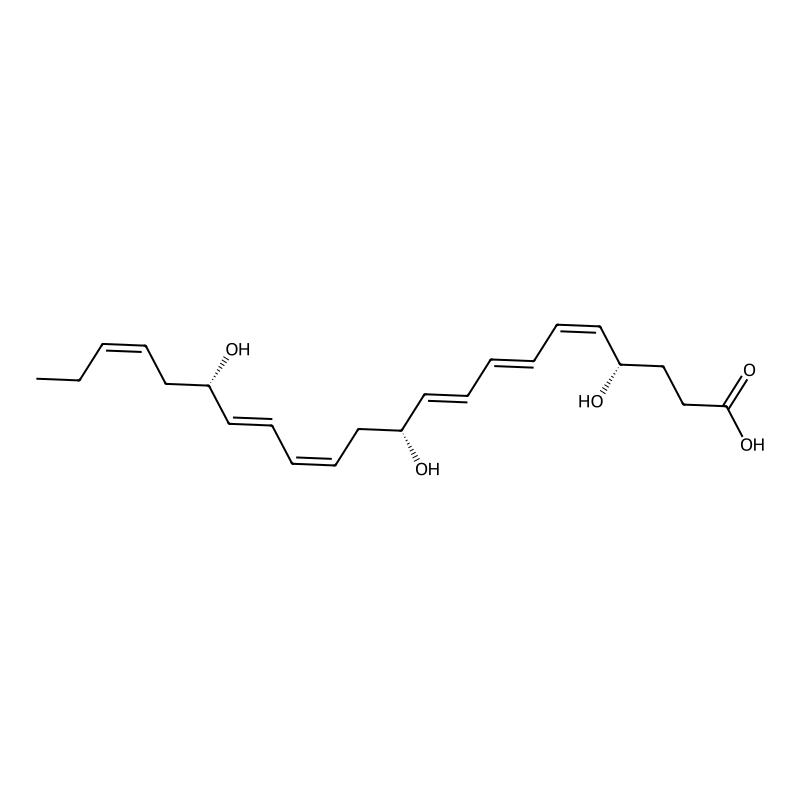

Resolvin D3 is a bioactive lipid mediator derived from docosahexaenoic acid, which plays a crucial role in the resolution of inflammation. It was first identified in inflammatory exudates from mice and is known for its ability to modulate immune responses and promote healing processes. The complete chemical structure of Resolvin D3 is defined as 4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid. This compound belongs to a larger family of resolvins, which are important in the resolution phase of inflammation and tissue repair .

- Oxidation: Involves the conversion of the hydroxyl groups to carbonyls.

- Reduction: Can reduce double bonds or convert carbonyls back to alcohols.

- Substitution: The hydroxyl groups can participate in substitution reactions, influencing biological activity.

The synthesis of Resolvin D3 often employs specific reactions such as the Suzuki–Miyaura cross-coupling reaction, which is pivotal in constructing its complex structure .

Resolvin D3 exhibits several significant biological activities:

- Anti-inflammatory Effects: It reduces neutrophil infiltration and promotes macrophage efferocytosis (the process by which dead cells are cleared) during inflammation resolution .

- Tissue Repair: Enhances the healing of tissues by promoting angiogenesis and reducing oxidative stress .

- Immune Modulation: Influences various immune cells, including macrophages and T-cells, to restore homeostasis after inflammatory responses .

These activities underscore its potential therapeutic applications in inflammatory diseases.

The synthesis of Resolvin D3 has been achieved through several methods:

- Total Synthesis: A notable method involves the Suzuki–Miyaura cross-coupling reaction between C1–C8 borane and C9–C22 iodoolefin. This method allows for precise control over stereochemistry and yields high purity products .

- Sequential Reactions: The synthesis can also include sequential Wittig reactions to generate necessary intermediates before final assembly into Resolvin D3 .

These synthetic strategies highlight the complexity involved in producing bioactive lipid mediators.

Resolvin D3 has several promising applications:

- Therapeutics for Inflammatory Diseases: Its ability to resolve inflammation makes it a candidate for treating conditions such as arthritis, asthma, and cardiovascular diseases .

- Research Tool: Used in studies to understand the mechanisms of inflammation resolution and immune response modulation .

- Potential Drug Development: As a signaling molecule, it may lead to new drugs aimed at enhancing resolution pathways in chronic inflammatory diseases .

Research on Resolvin D3 interactions has revealed its role in various biological pathways:

- Receptor Binding: Resolvin D3 interacts with specific receptors on immune cells, influencing their behavior during inflammation resolution.

- Synergistic Effects with Other Mediators: Studies indicate that it may work synergistically with other lipid mediators like protectins and maresins to enhance anti-inflammatory effects .

These interactions are crucial for understanding its full therapeutic potential.

Resolvin D3 shares structural and functional similarities with other lipid mediators. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Resolvin D1 | Derived from docosahexaenoic acid with different stereochemistry | Primarily involved in early stages of inflammation resolution |

| Resolvin E1 | Similar structure but derived from eicosapentaenoic acid | More potent in certain types of inflammatory responses |

| Protectin D1 | Contains additional hydroxyl groups compared to Resolvin D3 | Plays a role in neuroprotection and tissue healing |

| Maresin 1 | Shares some structural features but has different functional groups | Known for its regenerative properties in tissues |

Resolvin D3's unique stereochemistry and specific role in late-phase inflammation resolution distinguish it from these similar compounds, emphasizing its importance in therapeutic contexts .

Docosahexaenoic Acid Pathway

Resolvin D3 biosynthesis originates from docosahexaenoic acid, a twenty-two carbon omega-3 polyunsaturated fatty acid with the structure 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid [1] [2]. Docosahexaenoic acid serves as the obligate precursor for all D-series resolvins, including Resolvin D3, and must be available in unesterified form for enzymatic conversion [1] [3]. The initial step involves the enzymatic oxygenation of docosahexaenoic acid at the carbon-17 position by 15-lipoxygenase enzymes, generating 17S-hydroperoxydocosahexaenoic acid as the primary intermediate [3] [4].

The biosynthetic pathway proceeds through sequential lipoxygenase reactions, beginning with the insertion of molecular oxygen at the carbon-17 position of docosahexaenoic acid [3]. This oxygenation step is catalyzed by 15-lipoxygenase type 1, which demonstrates high substrate specificity for docosahexaenoic acid over other fatty acid substrates [1] [5]. The resulting 17S-hydroperoxydocosahexaenoic acid undergoes reduction to 17S-hydroxydocosahexaenoic acid, which serves as the direct precursor for subsequent enzymatic transformations leading to Resolvin D3 formation [4] [6].

Essential Fatty Acid Contribution

The availability of docosahexaenoic acid for Resolvin D3 biosynthesis depends on dietary intake of omega-3 essential fatty acids and their metabolic conversion within tissues [7] [8]. Docosahexaenoic acid levels in tissues can be enhanced through dietary supplementation with docosahexaenoic acid or its precursor eicosapentaenoic acid, which undergoes elongation and desaturation to form docosahexaenoic acid [7]. Endogenous docosahexaenoic acid is primarily stored in membrane phospholipids, particularly phosphatidylethanolamine, and must be released by phospholipase enzymes before becoming available for resolvin biosynthesis [9] [10].

Studies in fat-1 transgenic mice, which overexpress enzymes that increase tissue levels of omega-3 essential fatty acids, demonstrate elevated Resolvin D3 production during inflammatory conditions without requiring dietary supplementation [1]. This indicates that endogenous essential fatty acid metabolism can significantly influence Resolvin D3 biosynthetic capacity. The essential nature of docosahexaenoic acid as a precursor means that omega-3 fatty acid deficiency can limit Resolvin D3 production, potentially impairing resolution of inflammation [9].

Enzymatic Biosynthesis Mechanisms

Lipoxygenase-mediated Conversion

The biosynthesis of Resolvin D3 requires the coordinated action of multiple lipoxygenase enzymes, specifically 15-lipoxygenase and 5-lipoxygenase [11] [12]. The initial enzymatic step involves 15-lipoxygenase type 1, which catalyzes the stereospecific oxygenation of docosahexaenoic acid at the carbon-17 position, producing 17S-hydroperoxydocosahexaenoic acid [3] [12]. This enzyme demonstrates high positional specificity, consistently targeting the carbon-17 position while maintaining the S-stereochemistry essential for subsequent conversion to bioactive resolvins [13].

Following the initial 15-lipoxygenase reaction, 5-lipoxygenase performs a second oxygenation at the carbon-4 position of the intermediate 17S-hydroxydocosahexaenoic acid [3] [14]. This dual lipoxygenase mechanism represents a transcellular biosynthetic pathway where different cell types may contribute distinct enzymatic activities [11] [15]. The requirement for 5-lipoxygenase activating protein as a cofactor for 5-lipoxygenase activity has been established as critical for most specialized pro-resolving mediator biosynthesis, including Resolvin D3 [11] [15].

The formation of trihydroxylated specialized pro-resolving mediators like Resolvin D3 in leukocytes occurs at extremely low levels due to the limited capacity of 5-lipoxygenase to form epoxides from hydroxylated precursors such as 17-hydroxydocosahexaenoic acid [12]. This enzymatic limitation explains the relatively low endogenous production of Resolvin D3 compared to dihydroxylated resolvins [12].

Epoxide Formation and Hydrolysis

A critical intermediate in Resolvin D3 biosynthesis is the formation of 4S,5S-epoxy-resolvin, which serves as the direct precursor for both Resolvin D3 and Resolvin D4 [16] [17]. The 4S,5S-epoxide intermediate is generated through the action of 5-lipoxygenase on the 4S-hydroperoxy intermediate, following a mechanism analogous to leukotriene A4 formation [14] [17]. This epoxide intermediate demonstrates characteristic ultraviolet chromophore properties with a triplet band of absorption at wavelength maximum of 281 nanometers and shoulders at 272 and 293 nanometers [14].

Human neutrophils selectively convert the 4S,5S-epoxy-resolvin intermediate to both Resolvin D3 and Resolvin D4 through enzymatic hydrolysis mechanisms [16] [17]. The conversion process involves stereospecific hydrolysis of the epoxide ring, with the oxygen atom at carbon-8 in the final resolvin products derived from water molecules [18]. Human M2 macrophages preferentially convert this epoxide intermediate to Resolvin D4 rather than Resolvin D3, indicating cell-type-specific enzymatic preferences in the resolution pathway [16] [17].

The epoxide hydrolysis mechanism follows patterns similar to leukotriene A4 hydrolase-catalyzed conversion of leukotriene A4 to leukotriene B4 [19]. Nonenzymatic aqueous hydrolysis of the 4S,5S-epoxy-resolvin produces multiple chromatographic products, including trans-triene isomers of Resolvin D3 and the 5S-diol isomer of Resolvin D4 [14]. This demonstrates the inherent reactivity of the epoxide intermediate and the requirement for specific enzymatic control to achieve the correct stereochemical outcome.

Stereochemical Control in Biosynthesis

The complete stereochemistry of Resolvin D3 has been established as 4S,11R,17S-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid through stereocontrolled total organic synthesis and comparison with endogenous material [1] [4]. The stereochemical assignments were confirmed through extensive two-dimensional correlated spectroscopy nuclear magnetic resonance analysis, which allowed for complete assignment of adjacent hydrogen atoms and unambiguous determination of Z/E geometry for each carbon-carbon double bond [1] [6].

The R/S chirality of hydroxyl groups at carbons 4, 11, and 17 is established through the stereospecific action of lipoxygenase enzymes and subsequent hydrolysis reactions [1] [6]. The carbon-17 hydroxyl group maintains S-stereochemistry from the initial 15-lipoxygenase oxygenation, while the carbon-11 hydroxyl adopts R-configuration through the specific hydrolysis pattern of the epoxide intermediate [1]. The carbon-4 hydroxyl group exhibits S-stereochemistry, derived from the stereospecific formation and subsequent hydrolysis of the 4S,5S-epoxide [16].

Stereochemical control in biosynthesis represents a hallmark of specialized pro-resolving mediator formation, as these mediators demonstrate potent and cell-type-specific actions that depend critically on precise three-dimensional molecular structure [1] [6]. The stereoselective actions reflect the evolutionary development of specific receptor binding sites that recognize only the correct stereoisomers, emphasizing the importance of maintaining biosynthetic fidelity throughout the enzymatic cascade [1].

Aspirin-Triggered Resolvin D3 Biosynthesis

Cyclooxygenase-2 Mediated Pathway

Aspirin-triggered Resolvin D3 biosynthesis represents a distinct pathway initiated by the acetylation of cyclooxygenase-2 by aspirin [20] [10]. Aspirin irreversibly acetylates cyclooxygenase-2, which eliminates the enzyme's ability to produce prostaglandins but preserves its oxygenase activity [20]. This modified enzyme converts docosahexaenoic acid to 17R-hydroperoxydocosahexaenoic acid rather than the typical 17S-isomer produced by 15-lipoxygenase [20] [10].

The aspirin-acetylated cyclooxygenase-2 pathway occurs primarily in vascular endothelial cells and mucosal epithelial cells, which possess extensive biomass in humans and therefore represent significant sites for 17R-hydroxydocosahexaenoic acid production [1] [10]. Human microvascular endothelial cells treated with aspirin demonstrate the capacity to produce 17R-hydroxydocosahexaenoic acid, which serves as the precursor for aspirin-triggered D-series resolvins [20]. The acetylation of cyclooxygenase-2 imposes size restrictions in the catalytic pocket, blocking prostaglandin synthesis while enabling the oxidation of polyunsaturated fatty acids like docosahexaenoic acid [1].

The clinical relevance of this pathway is demonstrated by the increase in aspirin-triggered specialized pro-resolving mediators in human plasma following dietary intake of eicosapentaenoic acid and low-dose aspirin administration [21]. Human studies show that aspirin-triggered resolvins are increased in individuals who respond to the anti-inflammatory activity of aspirin compared to non-responders [21].

Stereochemical Differences

Aspirin-triggered Resolvin D3 differs from conventional Resolvin D3 solely in the stereochemistry at carbon-17, where it exhibits R-configuration rather than S-configuration [1] [4]. The complete structure of aspirin-triggered Resolvin D3 is 4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid [1]. Despite this single stereochemical difference, both epimers demonstrate essentially identical fragmentation patterns in mass spectrometry analysis, with each giving molecular ion peak at mass-to-charge ratio 375 and similar daughter ion distributions [1].

The stereochemical difference at carbon-17 does not significantly affect receptor binding or biological activity, as both Resolvin D3 and aspirin-triggered Resolvin D3 activate the human G protein-coupled receptor GPR32 to similar extents [1]. This flexibility in receptor recognition at the carbon-17 position contrasts with the strict stereochemical requirements at other positions, such as carbons 4 and 11, which are critical for maintaining biological activity [1].

Importantly, aspirin-triggered Resolvin D3 demonstrates increased resistance to enzymatic inactivation compared to the conventional 17S-epimer [1]. This enhanced stability results from reduced susceptibility to local dehydrogenation reactions that typically inactivate specialized pro-resolving mediators [21]. The increased resistance to metabolic breakdown leads to prolonged tissue presence and potentially enhanced biological effects of aspirin-triggered forms [1].

Tissue Distribution of Biosynthetic Enzymes

The tissue distribution of biosynthetic enzymes for Resolvin D3 demonstrates significant cellular specificity, with distinct patterns of enzyme expression determining the sites and timing of resolvin production [1] [12]. 15-lipoxygenase type 1 expression is particularly high in M2 macrophages that appear during the late resolution phase of inflammation [1]. These macrophage subtypes display elevated 15-lipoxygenase levels and therefore possess enhanced capacity to produce pro-resolving mediators including Resolvin D3 [1].

5-lipoxygenase expression is primarily restricted to leukocytes, making these cells the main source of specialized pro-resolving mediators [12]. Human neutrophils express both 5-lipoxygenase and 5-lipoxygenase activating protein, enabling them to convert 4S,5S-epoxy-resolvin intermediates to both Resolvin D3 and Resolvin D4 [16] [17]. The requirement for 5-lipoxygenase activating protein as a cofactor means that effective resolvin biosynthesis depends on the coexpression of both proteins within the same cell type [11] [15].

Human M2 macrophages express higher levels of multiple lipoxygenase enzymes compared to M1 macrophages, including 5-lipoxygenase, 12-lipoxygenase, 15-lipoxygenase-1, and 15-lipoxygenase-2 [17]. This enhanced enzymatic capacity allows M2 macrophages to preferentially biosynthesize specialized pro-resolving mediators rather than pro-inflammatory lipid mediators [17]. When exposed to pathogenic bacteria, 5-lipoxygenase translocates to the nuclear membrane in M2 macrophages and colocalizes with 5-lipoxygenase activating protein, while 15-lipoxygenase-1 accumulates in the cytosol, leading to temporal biosynthesis of specialized pro-resolving mediators [17].

The distribution of cyclooxygenase-2 in endothelial and epithelial cells enables these tissues to serve as sources of aspirin-triggered resolvin precursors following aspirin treatment [1] [10]. The extensive biomass of endothelial cells lining blood vessels throughout the body provides significant capacity for 17R-hydroxydocosahexaenoic acid production [10]. Similarly, mucosal epithelial cells represent another major site for aspirin-triggered precursor formation due to their extensive surface area and barrier function across multiple organs [10].

Metabolic Fate and Degradation Pathways

Enzymatic Inactivation Mechanisms

Resolvin D3 undergoes enzymatic inactivation through multiple pathways that limit its biological activity and tissue residence time [22] [23]. The primary mechanism of inactivation involves dehydrogenation reactions catalyzed by various oxidoreductases that convert the bioactive hydroxyl groups to ketones, effectively terminating the pro-resolving activity [1] [23]. These dehydrogenation reactions represent the major route for rapid local clearance of resolvins from tissues [23].

Aspirin-triggered Resolvin D3 demonstrates enhanced resistance to enzymatic inactivation compared to the conventional 17S-epimer [1]. This increased stability results from the 17R-hydroxyl group being less susceptible to dehydrogenation by local oxidoreductases [21]. The enhanced resistance to metabolic breakdown contributes to the prolonged presence of aspirin-triggered forms in tissues and may account for their potent biological activities [21].

Additional inactivation pathways include further oxidation of hydroxyl groups and potential conjugation reactions [22]. The formation of cysteinyl-resolvin conjugates represents an alternative metabolic fate, particularly in M2 macrophages, where glutathione conjugation to epoxide intermediates can occur through the action of leukotriene C4 synthase [16] [17]. These conjugation reactions may either inactivate the resolvin or generate novel bioactive metabolites with distinct functions [16].

Half-life and Clearance Parameters

The half-life of Resolvin D3 in biological systems is characterized by rapid clearance, typically occurring within hours of formation [23]. Studies with related D-series resolvins indicate that intravenous administration results in concentration decline within 4-6 hours, with half-lives under 3 hours [23]. This rapid clearance pattern reflects the efficient enzymatic inactivation mechanisms and the local nature of specialized pro-resolving mediator action [23].

Aspirin-triggered Resolvin D3 exhibits longer tissue residence times due to its increased resistance to enzymatic breakdown [1] [21]. The 17R-epimer demonstrates approximately one log order increased potency in reducing leukocyte infiltration compared to conventional Resolvin D3, potentially reflecting both enhanced stability and receptor activation [21]. This enhanced potency and stability make aspirin-triggered forms attractive targets for therapeutic development [21].

Clearance parameters for Resolvin D3 demonstrate tissue-dependent variation, with different organs exhibiting distinct capacities for resolvin metabolism and elimination [22]. The clearance process involves both local enzymatic inactivation and potential systemic elimination pathways. The rapid local clearance ensures that resolvin action remains temporally and spatially controlled, preventing excessive suppression of inflammatory responses that might compromise host defense [1] [23].